molecular formula C76H52O46 B1681237 Tannic acid CAS No. 1401-55-4

Tannic acid

Cat. No. B1681237
CAS RN: 1401-55-4
M. Wt: 1701.2 g/mol
InChI Key: LRBQNJMCXXYXIU-UHFFFAOYSA-N
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Description

Tannic acid is a specific form of tannin, a type of polyphenol . It formally contains 10 galloyl (3,4,5-trihydroxyphenyl) units surrounding a glucose center . Commercial tannic acid consists of molecules with 2–12 galloyl moieties . It is found in the nutgalls formed by insects on twigs of certain oak trees .


Synthesis Analysis

Tannic acid-based materials have received significant interest due to their broad spectrum of chemical and biological properties . A novel tannic acid-based hydrogel, TA–PEG hydrogel, was synthesized via Mitsunobu polymerization/polycondensation .


Molecular Structure Analysis

Tannic acid is a specific tannin that formally contains 10 galloyl (3,4,5-trihydroxyphenyl) units surrounding a glucose center . The external environment’s effect on the TA structure and properties has been studied. It was found that vacuum favors compact structures by stabilizing peripheral atoms’ weak interactions, while in water, the molecule adopts more open conformations .


Chemical Reactions Analysis

Tannic acid has been found to have a HOMO–LUMO energy gap of 2.21 (3.27) eV, increasing to 2.82 (3.88) eV in water, at the DFT generalized gradient approximation (and hybrid) level of theory .


Physical And Chemical Properties Analysis

Tannic acid forms a light yellow solution when dissolved in water and has a very astringent taste . It is soluble in water, ethanol, acetone, and insoluble in benzene, chloroform, ether, carbon disulfide .

Scientific Research Applications

Medical and Biomedical Applications

  • Burn and Wound Treatment: Tannic acid has been historically used in the treatment of burns and wounds. Research indicates modifications in treatment methods involving tannic acid to improve outcomes (Bunyan, 1941)(Bunyan, 1941).
  • Anticancer Activities: Tannic acid demonstrates potential anticancer activities against various malignancies, influencing several oncological signaling pathways. It also shows a synergistic effect with certain chemotherapeutic drugs (Youness et al., 2021)(Youness et al., 2021).
  • Antioxidant and Pro-Oxidant Properties: Tannic acid exhibits both antioxidant and pro-oxidant properties, playing a role in DNA protection and degradation processes (Khan et al., 2000)(Khan et al., 2000).
  • Antiviral and Antibacterial Activity: Exhibiting broad-spectrum antimicrobial activity, tannic acid is effective against various viruses and bacteria, which can be beneficial for developing antimicrobial treatments (Kaczmarek, 2020)(Kaczmarek, 2020).

Drug Delivery and Pharmaceutical Research

  • Polymeric Nanoparticles: Tannic acid has been explored for creating polymeric nanoparticles for drug delivery, showing promise in biomedical applications (Li et al., 2022)(Li et al., 2022).
  • Drug Delivery Systems: It's used in developing pH-sensitive drug delivery systems, enhancing treatment efficacy and reducing side effects (Yunessnia lehi et al., 2019)(Yunessnia lehi et al., 2019).

Material Science and Engineering

  • Polymeric Networks and Adhesives: Tannic acid is utilized as a crosslinker in polymeric networks for various applications, including adhesives and coatings, due to its chemical properties (Chen et al., 2022)(Chen et al., 2022).
  • Membrane Technologies: It plays a significant role in membrane technologies, especially in surface modification and development of mixed matrix membranes, contributing to separation engineering (Yan et al., 2020)(Yan et al., 2020).

Environmental Applications

  • Water Treatment: Tannic acid is applied in water treatment processes, particularly in adsorption techniques, to improve the removal of various contaminants (G. Environmental, 2010)(G. Environmental, 2010).

Future Directions

Tannic acid has gradually become a research focus because of its wide availability, health benefits and special chemical properties . It could be used as a crosslinker either supramolecularly or chemically, ensuring versatile functional polymeric networks for various applications . In future prospects, tannic acid also shows potential in combination with other new materials at the frontier of science, such as black phosphorus, MXene, and graphyne, to achieve wider fields of application .

properties

IUPAC Name

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate
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InChI

InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1
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InChI Key

LRBQNJMCXXYXIU-PPKXGCFTSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
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Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
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Molecular Formula

C76H52O46
Record name TANNIC ACID
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DSSTOX Substance ID

DTXSID00892987
Record name Chinese gallotannin
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Molecular Weight

1701.2 g/mol
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Physical Description

Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB]
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Flash Point

390 °F, 390 °F OC.
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Solubility

VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE
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Density

greater than 1 at 68 °F (USCG, 1999)
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Mechanism of Action

TANNIC ACID IN TEA ACCOUNTS FOR USE OF STRONG TEA IN UNIVERSAL ANTIDOTE, PRESUMABLY FOR DUAL PURPOSE OF PRECIPITATING TOXIC ALKALOIDS & OF HARDENING SURFACE OF GI MUCOSA & ITS MUCOUS LAYER.
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Product Name

Gallotannin

Color/Form

YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN

CAS RN

1401-55-4, 5424-20-4
Record name TANNIC ACID
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Record name β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate]
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Record name β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate]
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Melting Point

200 °C
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